N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH) [, ]. FAAH is an integral membrane enzyme primarily responsible for the degradation of the endocannabinoid anandamide []. By inhibiting FAAH, N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide increases the levels of anandamide in the brain, leading to enhanced endocannabinoid signaling [, ]. This mechanism of action makes N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide a valuable tool in studying the endocannabinoid system and its role in various physiological and pathological processes, including pain, inflammation, and mood disorders.
Mechanism of Action
N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide functions as a potent and selective FAAH inhibitor [, ]. This inhibition occurs through a time-dependent, covalent mechanism where the compound carbamylates the catalytic serine nucleophile within the FAAH enzyme's active site []. This irreversible inhibition prevents FAAH from breaking down anandamide, leading to an increase in anandamide levels and enhanced endocannabinoid signaling [, ].
Applications
Pain Management: Preclinical studies demonstrate the efficacy of PF-04457845 in reducing both inflammatory and non-inflammatory pain in animal models []. This suggests potential therapeutic applications for various pain conditions.
Opioid Withdrawal Treatment: Studies demonstrate the potential of FAAH inhibitors, including N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide analogs, in mitigating opioid withdrawal symptoms in mice []. This suggests a potential application in developing treatments for opioid addiction.
Compound Description: PF-04457845 is a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor. [] It exhibits efficacy in reducing both inflammatory and non-inflammatory pain. [] PF-04457845 acts as a time-dependent, covalent inhibitor that carbamylates the catalytic serine nucleophile of FAAH. [] Preclinical studies demonstrated a long duration of action and favorable pharmacokinetic properties, making it a potential clinical candidate for pain management and other nervous system disorders. []
Compound Description: This compound is mentioned as a potential treatment for cognitive impairment when used in combination with an acetylcholinesterase inhibitor. [] It is specifically studied for its potential in treating Alzheimer's disease, particularly in patients with mild to moderate or mild to severe stages of the disease. []
Relevance: While not directly structurally related to N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, this compound falls under the broader category of nicotinic acid receptor agonists of the alpha-7 subtype, which are being investigated for their potential in treating cognitive impairment. [] The research suggests that combining such compounds with acetylcholinesterase inhibitors might offer a promising therapeutic strategy for cognitive enhancement.
Compound Description: Similar to the previous compound, TC-5619 is also classified as a nicotinic acid receptor agonist of the alpha-7 subtype and is being explored for its potential in enhancing cognitive function, particularly in the context of Alzheimer's disease. []
Relevance: While structurally distinct from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, TC-5619 shares the therapeutic relevance of targeting cognitive impairment through its action on nicotinic acid receptors. []
Compound Description: This compound belongs to the group of nicotinic acid receptor agonists of the alpha-7 subtype and is investigated for potential cognitive-enhancing properties, particularly in Alzheimer's disease treatment. []
Relevance: Despite structural differences from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, its classification as a nicotinic acid receptor agonist of the alpha-7 subtype highlights a shared therapeutic focus on cognitive enhancement. []
Compound Description: As a nicotinic acid receptor agonist of the alpha-7 subtype, this compound is also being studied for its potential in improving cognitive function, especially in individuals diagnosed with Alzheimer's disease. []
Relevance: While structurally different from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, it falls under the same category of nicotinic acid receptor agonists of the alpha-7 subtype and is investigated for its potential benefits in cognitive impairment, linking it to the therapeutic focus on cognitive enhancement. []
Compound Description: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). [] Studies have shown that JZL184 effectively attenuates opioid withdrawal symptoms in mice, suggesting its potential as a therapeutic target for opioid dependence. []
Relevance: JZL184, while structurally distinct from N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, targets the endocannabinoid system, much like FAAH inhibitors such as PF-04457845, which is structurally related to the compound . [] This shared involvement in modulating the endocannabinoid system highlights a potential area of therapeutic overlap, particularly in pain management and addressing opioid dependence.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.